molecular formula C22H22N4O4S B2765880 N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034478-78-7

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2765880
M. Wt: 438.5
InChI Key: WXJPROIJEBKWCP-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a carboxylic acid amide derived from benzoic acid . The benzamide moiety is known to have a nitrogen atom attached to a carbonyl carbon atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig Cross Coupling Reaction is a palladium-catalyzed synthesis of aryl amines, which could potentially be used in the synthesis of this compound . Another reaction that might be relevant is the Schmidt Reaction, which involves the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .


Molecular Structure Analysis

The molecular structure of a compound like “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would be complex due to the presence of multiple functional groups. Dispersion-corrected density functional calculations can be used to rationalize the subtle differences in the molecular interactions in benzamide crystals . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation .


Chemical Reactions Analysis

The chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on the specific conditions and reagents used. As mentioned earlier, the Buchwald-Hartwig Cross Coupling Reaction and the Schmidt Reaction could potentially be involved in its synthesis . Deep learning for chemical reaction prediction could also be a useful tool for predicting and ranking elementary reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure. For instance, benzamide has a density of 1.340 g/cm3 at 20 °C, a flash point of 180 °C, and a melting point of 128 - 129 °C . It also has a vapor pressure of less than 0.001 hPa at 50 °C . The presence of other functional groups in the molecule would likely alter these properties.

Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which share structural motifs with N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds exhibited significant antifungal activity against pathogens causing plant diseases, illustrating their potential in agricultural applications to protect crops from fungal infections (Zhou Weiqun et al., 2005).

Antibacterial Properties

A compound derived from ortho-toluylchloride and 2-amino-4-picoline, similar in structure to the query compound, was fully characterized and showed antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antibacterial agents (Farook Adam et al., 2016).

Synthesis and Characterization for Pharmaceutical Applications

Research on (2-morpholinylmethyl)benzamide derivatives, which are structurally related to the query compound, has led to novel pharmaceutical compositions. These studies focus on the synthesis and potential medical applications of these compounds, emphasizing their role in conditions involving decreased gastric emptying (Liang-Jie Zhang, 2009).

Antineoplastic Activity

A study on the antineoplastic (anti-cancer) activity of arylsulfonylhydrazones of 2-formylpyridine N-oxide, which shares a similar functional group to N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide, demonstrated significant findings. This research opens avenues for the development of new cancer treatments by exploring the structural modifications of such compounds (K. Agrawal & A. Sartorelli, 1978).

Safety And Hazards

The safety and hazards associated with “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure and use. For instance, benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . It should be stored locked up and away from heat .

Future Directions

The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific applications. For instance, it could potentially be used in the synthesis of new pharmaceuticals or other organic compounds. The development of new synthetic methods and the exploration of its potential uses in various fields could be areas of future research .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPROIJEBKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

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